molecular formula C22H26O6 B198098 Gomisin M2 CAS No. 82425-45-4

Gomisin M2

Cat. No. B198098
CAS RN: 82425-45-4
M. Wt: 386.4 g/mol
InChI Key: PDDXWOMYBJCSQB-NEPJUHHUSA-N
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Description

Gomisin M2, also known as (+)-Gomisin M2, is a lignan isolated from the fruits of Schisandra rubriflora . It exhibits anti-HIV activity with an EC50 of 2.4 μM . Gomisin M2 also shows anti-cancer and anti-allergic activities and has potential for Alzheimer’s disease research .


Molecular Structure Analysis

Gomisin M2 has a molecular weight of 386.44 and a formula of C22H26O6 . It is a lignan, a type of phenylpropanoid, and belongs to the class of compounds known as monophenols .


Chemical Reactions Analysis

Gomisin M2 has been found to inhibit mast cell degranulation upon immunoglobulin E (IgE) stimulation by suppressing intracellular calcium . It also inhibits the secretion of pro-inflammatory cytokines .

Scientific Research Applications

  • Breast Cancer Treatment : Gomisin M2 from Schisandra viridis A. C. Smith exhibits anti-tumor effects on breast cancer. It specifically targets breast cancer stem cells (CSCs), inhibiting their proliferation, reducing mammosphere formation, and inducing apoptosis. Gomisin M2 also downregulates the Wnt/β-catenin self-renewal pathway in these cells, showing potential as a starting point for novel breast CSC-targeting drugs (Yang et al., 2019).

  • Anti-Allergic Effects : In mast cell–mediated allergic inflammation, Gomisin M2 has shown inhibitory effects. It reduces mast cell degranulation, suppresses the secretion of pro-inflammatory cytokines, and downregulates FcεRI-mediated activation of signaling molecules. This suggests its potential as a therapeutic agent for allergic inflammatory diseases (Dhakal et al., 2019).

  • Cognitive Impairment Treatment : Gomisin A, another lignan from Schisandra chinensis, improves scopolamine-induced memory impairment in mice. It inhibits acetylcholinesterase activity and reverses cognitive impairments, suggesting its potential as a treatment for cognitive impairment (Kim et al., 2006).

  • Anti-HIV Activity : Gomisin M2, along with other dibenzocyclooctadiene lignans from Schisandra rubriflora, has shown activity as an anti-HIV agent. Gomisin M1 exhibited the most potent anti-HIV activity in this study (Chen et al., 2006).

  • Osteoblast Differentiation in Diabetes : Gomisin A has been studied for its role in osteoblast differentiation under high glucose-induced oxidative stress. It enhances the expression of heme oxygenase-1 and mitochondrial biogenesis factors, suggesting potential use in preventing bone fragility fractures and implant failure triggered by diabetes (Takanche et al., 2019).

  • Vasorelaxation and Endothelial Function : Gomisin A induces nitric oxide production in human coronary artery endothelial cells. It activates endothelial nitric oxide synthase (eNOS) through Ca2+-dependent pathways, suggesting its role in endothelial-dependent vasorelaxation (Park et al., 2009).

  • Anti-inflammatory and Anti-fibrotic Effects : Gomisin J from Schisandra chinensis exerts anti-inflammatory effects and regulates lipogenesis and lipolysis in HepG2 cells. It suggests potential benefits for treating nonalcoholic fatty liver disease (Kim et al., 2015).

  • Anti-aging and Mitochondrial Biogenesis : Gomisin A promotes mitochondrial biogenesis and autophagy, potentially inhibiting aging progression and enhancing intracellular homeostasis against chronic oxidative stress (Kim et al., 2018).

Safety And Hazards

While the specific safety and hazards of Gomisin M2 are not detailed in the search results, a general safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(9S,10R)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDXWOMYBJCSQB-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gomisin M2, (+)-

CAS RN

82425-45-4
Record name Gomisin M2, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GOMISIN M2, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A09299J9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
YE Kim, EN Kim, GS Jeong - Korean Journal of Pharmacognosy, 2019 - koreascience.kr
… method for schisandrin, gomisin A and gomisin M2 isolated from S. chinensis by high-… and gomisin M2 0.9986. The limits of detection (LOD) of schisandrin, gomisin A and gomisin M2 …
Number of citations: 4 koreascience.kr
N Kim, S Lee, J Kang, TK Kwon… - Molecular …, 2021 - spandidos-publications.com
… Gomisin M2 (GM2), a lignan extracted from Schisandra chinensis (Turcz). Baill. (… Among the lignans, gomisin M2 (GM2) has shown antiallergic effects by inhibiting mast cell activation …
Number of citations: 5 www.spandidos-publications.com
J Kang, S Lee, N Kim, H Dhakal, TK Kwon, EN Kim… - Molecules, 2021 - mdpi.com
… In this study, gomisin M2 (GM2) was isolated from S. chinensis and its beneficial effects were assessed against atopic dermatitis (AD). We evaluated the therapeutic effects of GM2 on 2,4…
Number of citations: 5 www.mdpi.com
Y Yang, E Hao, X Pan, D Tan, Z Du, J Xie, X Hou… - Aging (Albany …, 2019 - ncbi.nlm.nih.gov
… Interestingly, we found that Gomisin M2 inhibited the signaling pathway of Wnt/β-catenin. These findings suggest that Gomisin M2 may be potentially used as a therapeutic agent in …
Number of citations: 24 www.ncbi.nlm.nih.gov
H Dhakal, S Lee, EN Kim, JK Choi, MJ Kim… - Frontiers in …, 2019 - frontiersin.org
Mast cells are effector cells that induce allergic inflammation by secreting inflammatory mediators. Gomisin M2 (G.M2) is a lignan isolated from Schisandra chinensis (Turcz). Baill. …
Number of citations: 14 www.frontiersin.org
Y IKEYA, H TAGUCHI, I YOSIOKA - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
In 1964, Kochetkov et al. isolated an optically inactive dibenzocyclooctadiene lignan, named y-schizandrin, from the seed oil of Schizandra chinensis BAILL.(Schizandraceae), and …
Number of citations: 90 www.jstage.jst.go.jp
Y Yang, E Hao, X Pan, D Tan, Z Du, J Xie, X Hou… - Aging (Albany …, 2023 - ncbi.nlm.nih.gov
… In Figure 7A, the fluorescence microscopy images of control and Gomisin M2-treated … HCC-1806 cells (red) and treated with Gomisin M2 for 24 or 48 hours were a duplication of images …
Number of citations: 4 www.ncbi.nlm.nih.gov
B Singh, PK Agrawal, RS Thakur - Planta medica, 1986 - thieme-connect.com
… , angeloylgomisin H (4) (5), gomisin M2 (5) (6), schisanhenol (6)(7), schisantherin B (7) (8) and tigloylgomisin P (8) (9). All those lignans, except gomisin M2 (6), were isolated for the first …
Number of citations: 24 www.thieme-connect.com
池谷幸信, 田口平八郎, 吉岡一郎 - Chemical and Pharmaceutical …, 1982 - jlc.jst.go.jp
Four new dibenzocyclooctadiene lignans, named (-)-gomisins L 1 (6) and L 3 (7), (±)-gomisin M 1 (8) and (+)-gomisin M 2 (9), were isolated from the fruits of Schizandra chinensis BAILL…
Number of citations: 2 jlc.jst.go.jp
AH Zhang, JB Yu, H Sun, L Kong, XQ Wang, QY Zhang… - Phytomedicine, 2018 - Elsevier
… Schisandrin, isoschisandrin, angeloylgomisin Q, gomisin D, angeloylgomisin H and gomisin M2 belong … Gomisin M2 was a prototype component of Fructus Schisandrae and was also a …
Number of citations: 98 www.sciencedirect.com

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